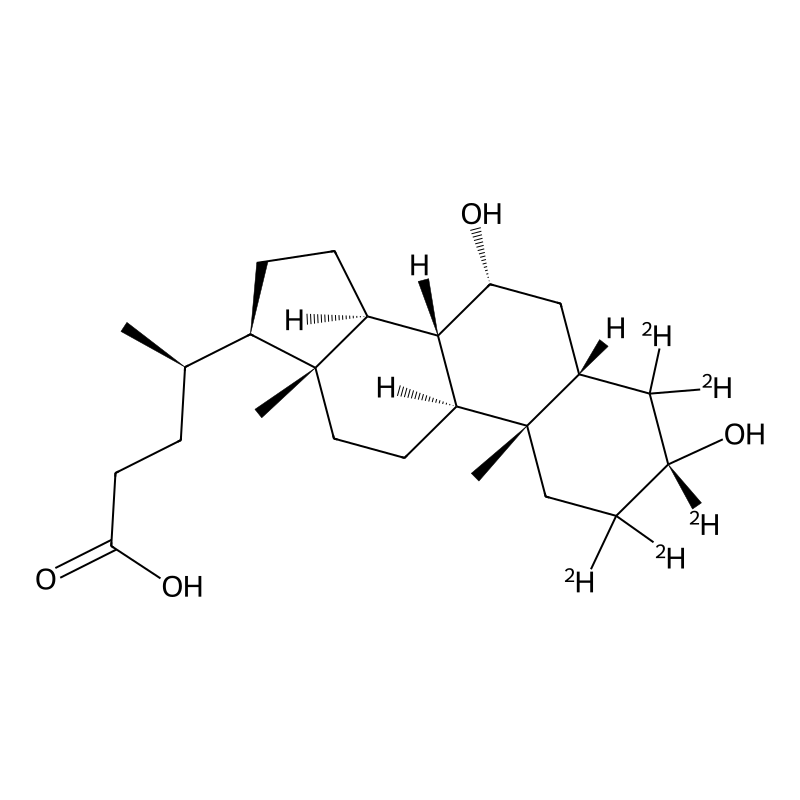

Chenodeoxycholic Acid-d5 (Major)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Chenodeoxycholic Acid-d5 (CDCA-d5), also known as (+)-Chenodeoxycholic Acid-d5 or (3α,5β,7α)-3,7-Dihydroxycholan-24-oic Acid-d5, is a specifically labelled form of a primary bile acid called Chenodeoxycholic Acid (CDCA) (). While regular CDCA plays a role in various bodily functions like fat digestion and cholesterol metabolism, CDCA-d5 finds application in scientific research due to the presence of five deuterium atoms (d5) replacing hydrogen atoms in its molecular structure.

Investigating Bile Acid Metabolism and Synthesis

The key application of CDCA-d5 lies in its use as a tracer molecule in studies related to bile acid synthesis and metabolism. Since the deuterium atoms have a slightly different mass compared to hydrogen, CDCA-d5 can be distinguished from regular CDCA using techniques like mass spectrometry (). By administering CDCA-d5 to a biological system and analyzing the resulting distribution of labelled and unlabeled bile acids, researchers can track the pathways and rates of bile acid production and breakdown within the body ().

Chenodeoxycholic Acid-d5 (Major) is a stable isotope-labeled derivative of Chenodeoxycholic Acid, a bile acid that plays a crucial role in the digestion and absorption of dietary fats. The compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. This modification allows for enhanced tracking and analysis in various biochemical and pharmacological studies. The chemical formula for Chenodeoxycholic Acid-d5 is C24H37D5O5, and it is identified by the CAS number 52840-12-7 .

Similar to unlabeled CDCA, CDCA-d5 likely functions through multiple mechanisms:

- Cholesterol solubilization: CDCA forms mixed micelles with phospholipids in bile, which helps to solubilize cholesterol, promoting its excretion from the body [].

- FXR activation: CDCA can activate a nuclear receptor called Farnesoid X Receptor (FXR), which plays a role in regulating bile acid synthesis and cholesterol metabolism [].

Please Note:

- The information on the specific positioning of deuterium atoms in commercially available CDCA-d5 requires further investigation from supplier specifications.

- In the absence of specific data for CDCA-d5, the properties and mechanisms of action are based on unlabeled CDCA.

- Conjugation: It can form conjugates with amino acids like glycine or taurine, enhancing its solubility and facilitating fat absorption in the intestine.

- Oxidation and Reduction: The compound can participate in redox reactions, altering its structure and biological activity.

- Hydrolysis: Chenodeoxycholic Acid-d5 can be hydrolyzed to release free bile acids, which are essential for emulsifying fats during digestion .

Chenodeoxycholic Acid-d5 exhibits several important biological activities:

- Fat Emulsification: As a bile acid, it aids in the emulsification of dietary fats, promoting their digestion and absorption.

- Cholesterol Metabolism: It plays a role in regulating cholesterol levels by influencing bile acid synthesis and excretion.

- Signaling Molecule: Chenodeoxycholic Acid acts as a signaling molecule that can activate nuclear receptors such as the farnesoid X receptor, which regulates various metabolic processes .

The synthesis of Chenodeoxycholic Acid-d5 typically involves:

- Deuteration of Natural Precursors: Starting from natural Chenodeoxycholic Acid, deuterium is introduced using various chemical methods such as catalytic hydrogenation or exchange reactions.

- Chemical Modification: Further modifications may be performed to enhance purity or alter specific functional groups to meet research requirements.

- Purification: The final product is purified through techniques such as chromatography to ensure high quality for research applications .

Chenodeoxycholic Acid-d5 is utilized in various fields:

- Pharmaceutical Research: It serves as a reference standard for the analysis of bile acids in drug formulations.

- Metabolic Studies: Used in tracer studies to investigate fat metabolism and bile acid dynamics in biological systems.

- Clinical Diagnostics: Assists in understanding metabolic disorders related to bile acid synthesis and absorption .

Chenodeoxycholic Acid-d5 shares similarities with other bile acids but has unique properties due to its deuterated nature. Here are some comparable compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Chenodeoxycholic Acid | 83-58-7 | Natural bile acid without deuteration |

| Ursodeoxycholic Acid | 128-13-2 | Has different stereochemistry affecting solubility |

| Cholic Acid | 81-25-4 | More hydroxyl groups leading to different solubility |

| Dehydrocholic Acid | 83-66-9 | A precursor with different metabolic pathways |

The uniqueness of Chenodeoxycholic Acid-d5 lies in its stable isotope labeling, which allows for precise tracking in metabolic studies while maintaining similar biological functions to its non-deuterated counterparts .